(OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
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Overview
Description
(OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an oxolane ring, an ethoxyphenyl group, and a tetrahydropyrimidine core, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine coreThe final step involves the formation of the oxolane ring via cyclization reactions under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrimidine Derivatives: Compounds with similar core structures but different substituents.
Oxolane Derivatives: Molecules containing the oxolane ring with various functional groups.
Ethoxyphenyl Derivatives: Compounds with the ethoxyphenyl group attached to different cores.
Uniqueness
(OXOLAN-2-YL)METHYL 4-(3-ETHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(3-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-3-24-14-7-4-6-13(10-14)17-16(12(2)20-19(23)21-17)18(22)26-11-15-8-5-9-25-15/h4,6-7,10,15,17H,3,5,8-9,11H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKQYYQECZYACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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